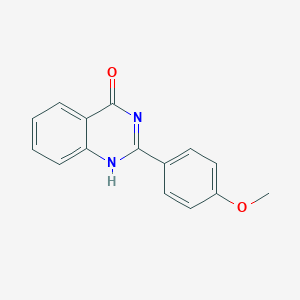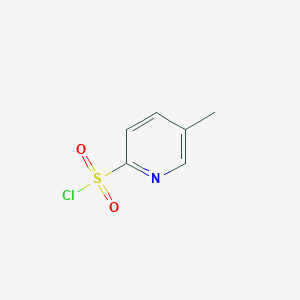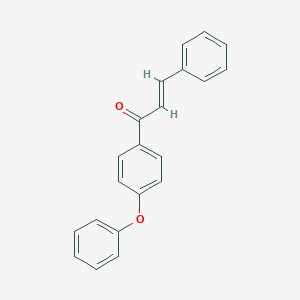
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one, also known as PPP, is a chemical compound that belongs to the class of chalcones. Chalcones are natural compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PPP has been of great interest to the scientific community due to its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one is not fully understood, but it has been suggested that it may act through multiple pathways. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells, including tyrosine kinases and cyclooxygenase-2 (COX-2). It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the development of inflammatory diseases. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, its low stability and susceptibility to degradation under acidic conditions can be a limitation for some experiments. Additionally, the synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one. One area of interest is the development of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one and to identify its molecular targets. Additionally, the synthesis of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one and its derivatives can be optimized to improve their stability and efficacy. Finally, the development of new methods for the delivery of 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one to target tissues can enhance its therapeutic potential.
Scientific Research Applications
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
CAS RN |
6317-81-3 |
|---|---|
Product Name |
1-(4-Phenoxyphenyl)-3-phenyl-2-propen-1-one |
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(E)-1-(4-phenoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H16O2/c22-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)23-19-9-5-2-6-10-19/h1-16H/b16-11+ |
InChI Key |
QZENWWUJBKYHFS-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Other CAS RN |
6317-81-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


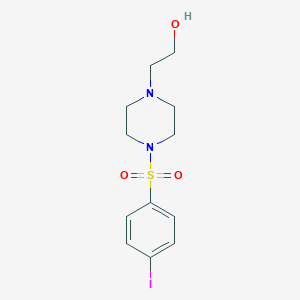
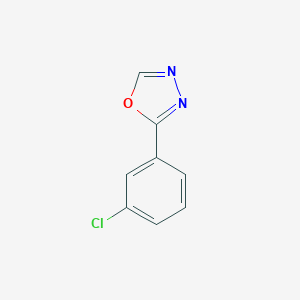

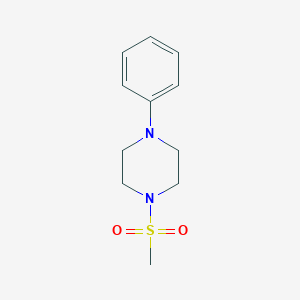
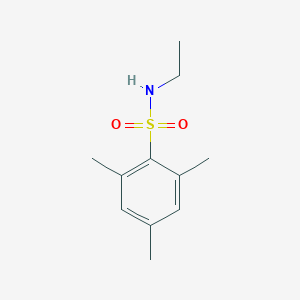



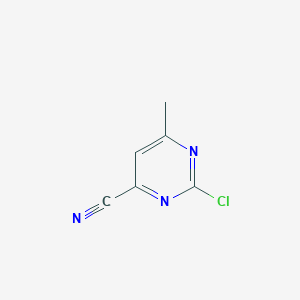
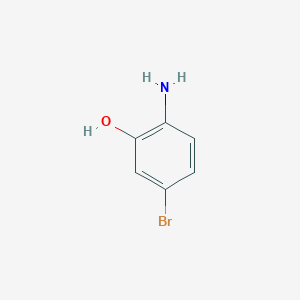
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
